

Thermochemical Profile of 3-Methyl-1,4-pentadiene: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1,4-pentadiene

Cat. No.: B074747

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Introduction

3-Methyl-1,4-pentadiene is a diolefin with the chemical formula C_6H_{10} . An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for its application in chemical synthesis and process design. This technical guide provides a compilation of critically evaluated thermochemical data for **3-Methyl-1,4-pentadiene** and outlines the general experimental protocols employed for their determination.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **3-Methyl-1,4-pentadiene**. The data is a blend of experimentally derived values and computationally estimated figures, as noted. A significant portion of the critically evaluated data is sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a reliable collection of thermodynamic property data for pure organic compounds.^{[1][2]}

Table 1: Standard Molar Enthalpies and Gibbs Free Energy of Formation

Property	Value	Units	Source/Method
Enthalpy of Formation (Gas, 298.15 K)	78.41	kJ/mol	Joback Calculated Property[3]
Gibbs Free Energy of Formation (298.15 K)	172.88	kJ/mol	Joback Calculated Property[3]

Table 2: Molar Enthalpies of Transition

Property	Value	Units	Source/Method
Enthalpy of Vaporization	27.22	kJ/mol	Joback Calculated Property[3]
Enthalpy of Fusion	5.21	kJ/mol	Joback Calculated Property[3]

Table 3: Molar Heat Capacity and Other Thermodynamic Properties

Property	Value	Units	Source/Method
Ideal Gas Heat Capacity (Cp,gas)	See Table 4	J/mol·K	NIST/TRC WTT[1]
Ionization Energy	9.40 ± 0.05	eV	NIST[3]

Table 4: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for the ideal gas heat capacity of **3-Methyl-1,4-pentadiene** over a range of temperatures.[1]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
200	85.3
300	119.3
400	151.8
500	180.9
600	206.1
700	227.8
800	246.5
900	262.7
1000	276.8

Data sourced from NIST/TRC Web Thermo
Tables (WTT) Professional Edition.[\[1\]](#)

Table 5: Physical Properties

Property	Value	Units	Source/Method
Molecular Weight	82.1436	g/mol	NIST [2]
Normal Boiling Point	328.15	K (55 °C)	Experimental
Critical Temperature	487	K	Estimated
Critical Pressure	3300	kPa	Estimated
Critical Density	250	kg/m ³	Estimated

Physical property data
is a combination of
experimental and
estimated values from
various sources.

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of experimental techniques and computational methods. While specific, detailed experimental protocols for **3-Methyl-1,4-pentadiene** are not readily available in the public domain, the following sections describe the general methodologies used for similar organic compounds.

Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound like **3-Methyl-1,4-pentadiene** is often determined indirectly through its enthalpy of combustion, measured using bomb calorimetry.

Generalized Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **3-Methyl-1,4-pentadiene** is placed in a sample holder within a high-pressure vessel, the "bomb."
- **Bomb Preparation:** The bomb is filled with a known excess of pure oxygen to a high pressure (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is calculated from the observed temperature change and the calorimeter's heat capacity. Corrections are made for the heat of ignition and any side reactions.

- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure and Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

Generalized Protocol:

- **Apparatus:** A static or dynamic vapor pressure apparatus is used. In a static apparatus, the sample is placed in a thermostatted vessel connected to a pressure measuring device.
- **Sample Degassing:** The sample of **3-Methyl-1,4-pentadiene** is thoroughly degassed to remove any dissolved gases that could affect the pressure measurement.
- **Measurement:** The temperature of the sample is precisely controlled and varied in a stepwise manner. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
- **Data Analysis:** The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is applied to the experimental data. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant.

Heat Capacity Determination

The heat capacity of **3-Methyl-1,4-pentadiene** can be measured using adiabatic calorimetry for the condensed phases and is often calculated for the ideal gas state using statistical mechanics based on spectroscopic data.

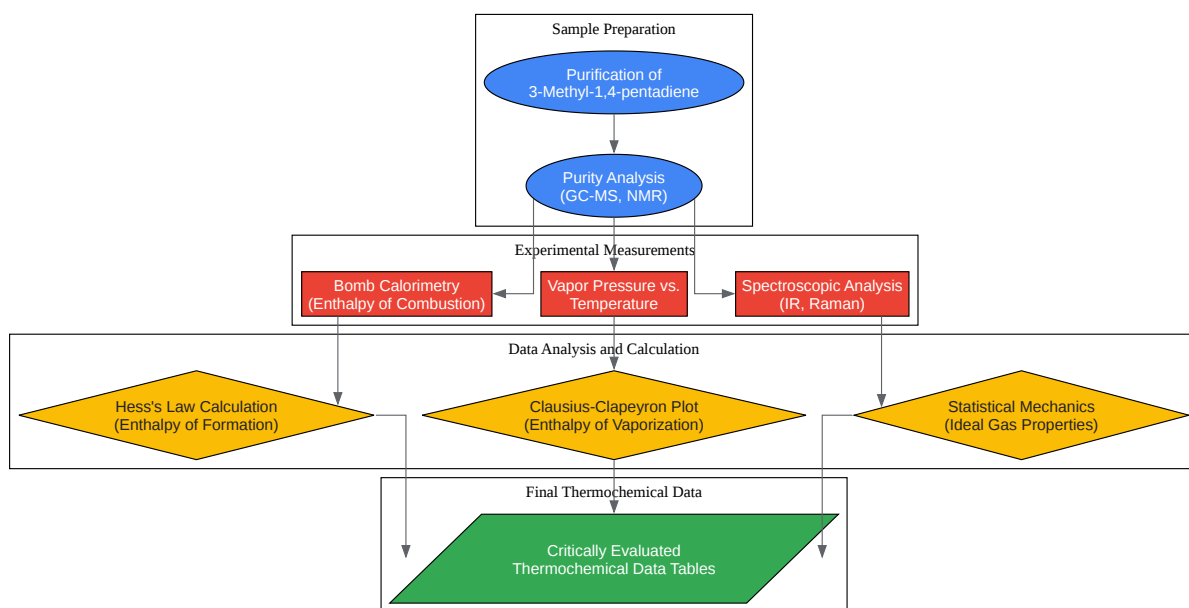
Generalized Protocol (Adiabatic Calorimetry for Condensed Phases):

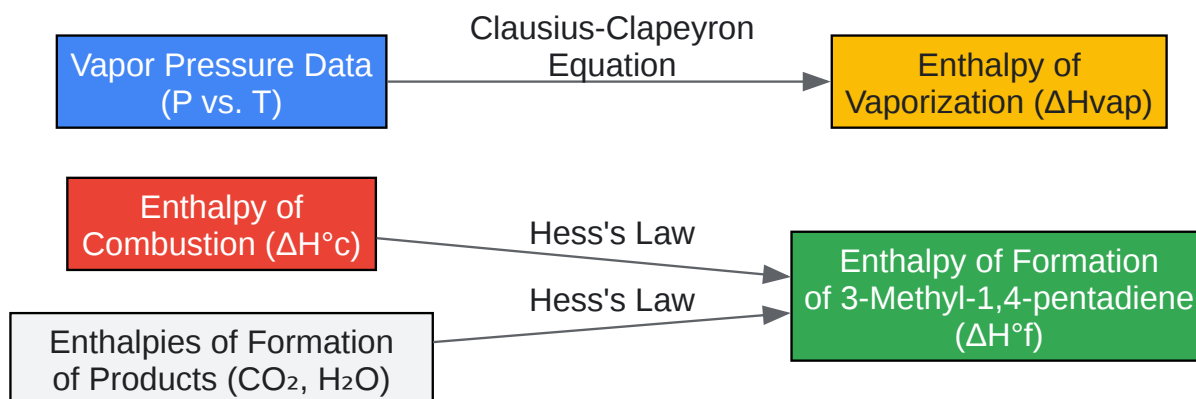
- **Calorimeter:** A known mass of the sample is placed in a sample vessel within an adiabatic calorimeter.

- **Heating and Temperature Measurement:** A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured with high accuracy.
- **Adiabatic Conditions:** The calorimeter is designed to minimize heat exchange with the surroundings, ensuring that all the supplied energy contributes to the temperature rise of the sample.
- **Calculation:** The heat capacity is calculated by dividing the supplied energy by the measured temperature change.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the thermochemical data of **3-Methyl-1,4-pentadiene**.





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